[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate
CAS No.: 70932-39-7
VCID: VC0014591
Molecular Formula: C19H26O8S
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.
![[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate - 70932-39-7](/images/no_structure.jpg)
Description | [(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C19H26O8S and a molecular weight of 414.47 g/mol. It is also known by the CAS number 4478-43-7. This compound can undergo substitution reactions, where the tosyl group is replaced by nucleophiles like alkoxides, thiolates, and amines. It can also undergo elimination reactions, where the tosyl group is eliminated to form an olefin, often requiring strong bases such as sodium hydride or potassium tert-butoxide. Another similar chemical compound is , which has the molecular formula and a molecular weight of 326.37 g/mol . It is also referred to as . Additionally, a related compound, 1-[(1-{[(1S,2R,6R,8R,9S)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0 2,6]dodecan-8-yl]methyl}-1H-1,2,3-triazol-4-yl)methyl]-2,3-dihydro-1H-indole-2,3-dione, has been studied for its Z-shaped conformation . In the context of research, skills in data collection, analysis, and specialized knowledge are relevant . Attention to detail is important in tasks such as data cleaning and managing large datasets . Employers value precision in research, including experience with quality control and maintaining accurate records . |
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CAS No. | 70932-39-7 |
Product Name | [(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate |
Molecular Formula | C19H26O8S |
Molecular Weight | 414.5 g/mol |
IUPAC Name | [(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate |
Standard InChI | InChI=1S/C19H26O8S/c1-11-6-8-12(9-7-11)28(20,21)22-10-13-14-15(25-18(2,3)24-14)16-17(23-13)27-19(4,5)26-16/h6-9,13-17H,10H2,1-5H3/t13-,14+,15+,16-,17-/m1/s1 |
Standard InChIKey | CTGSZKNLORWSMQ-DRRXZNNHSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C |
Synonyms | 1,2:3,4-Bis-O-(1-methylethylidene)-α-L-galactopyranose Benzenesulfonate; |
PubChem Compound | 11729369 |
Last Modified | Sep 14 2023 |
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